

Egfr-IN-39: A Comparative Analysis of Selectivity Against Receptor Tyrosine Kinases

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Compound of Interest

Compound Name: *Egfr-IN-39*

Cat. No.: *B12419926*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of **Egfr-IN-39** against other key receptor tyrosine kinases (RTKs). The following sections detail its performance based on supporting experimental data, outline the methodologies used in these key experiments, and visualize the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The inhibitory activity of **Egfr-IN-39** was assessed against a panel of receptor tyrosine kinases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) obtained from biochemical assays. Lower IC₅₀ values indicate higher potency.

Target Kinase	Egfr-IN-39 IC50 (nM)
EGFR (Wild-Type)	5.2
EGFR (L858R)	1.8
EGFR (T790M)	25.7
MET	> 1000
ALK	> 1000
ROS1	> 1000
HER2	158
VEGFR2	> 2000

Data Interpretation: **Egfr-IN-39** demonstrates high potency against wild-type and L858R mutant EGFR. While it retains activity against the T790M resistance mutation, its potency is reduced. Importantly, **Egfr-IN-39** shows high selectivity for EGFR over other tested receptor tyrosine kinases such as MET, ALK, and ROS1, where minimal inhibition was observed at concentrations up to 1000 nM. A moderate level of activity was noted against HER2.

Experimental Protocols

The following is a detailed protocol for a typical biochemical kinase assay used to determine the IC50 values listed above.

Biochemical Kinase Assay Protocol

This protocol outlines the steps for a continuous-read kinase assay to measure the potency of a compound against a specific kinase.

1. Reagent Preparation:

- Kinase Buffer: Prepare a 1X kinase reaction buffer consisting of 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

- Enzyme Preparation: Reconstitute the purified kinase (e.g., EGFR, MET, ALK) in the kinase buffer to a working concentration (e.g., 5 nM for EGFR-WT).
- Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate (e.g., Y12-Sox conjugated peptide for EGFR) and ATP in the kinase buffer. The final concentrations will depend on the specific kinase being assayed (e.g., 5 μ M for Y12-Sox peptide and 15 μ M for ATP for EGFR-WT).^[1]
- Compound Dilution: Prepare a serial dilution of **Egfr-IN-39** in 50% DMSO.

2. Assay Procedure:

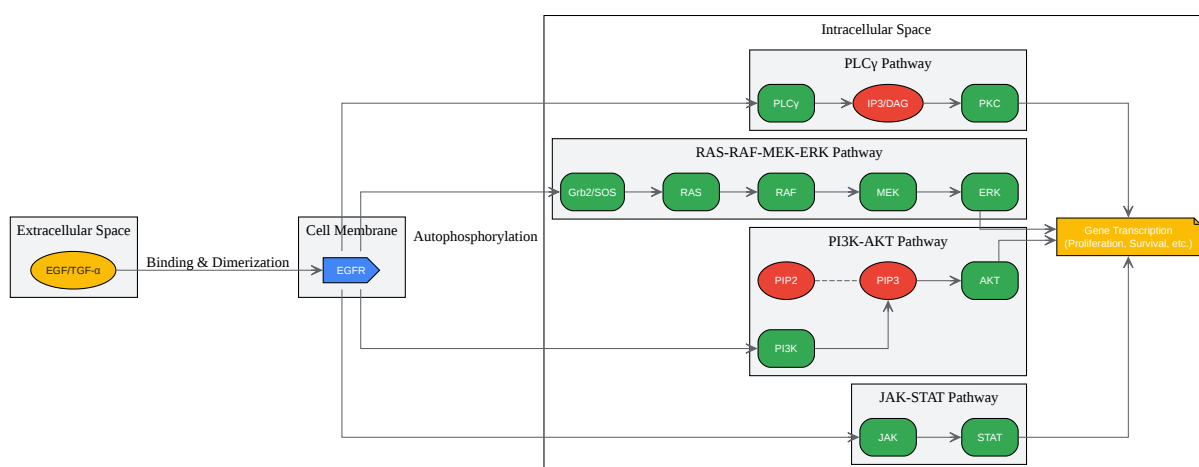
- In a 384-well white, non-binding surface microtiter plate, add 0.5 μ L of the serially diluted compound or 50% DMSO (as a control) to the appropriate wells.
- Add 5 μ L of the prepared enzyme solution to each well and pre-incubate for 30 minutes at 27°C.^[1]
- Initiate the kinase reaction by adding 45 μ L of the substrate/ATP mix to each well.^[1]

3. Data Acquisition and Analysis:

- Immediately place the plate in a fluorescence plate reader (e.g., Synergy4 plate reader) and monitor the reaction kinetics every 71 seconds for a duration of 30-120 minutes at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.^[1]
- Examine the progress curves from each well for linear reaction kinetics.
- Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).
- Plot the initial velocity against the logarithm of the inhibitor concentration.
- Calculate the IC₅₀ value by fitting the data to a variable slope model using appropriate software (e.g., GraphPad Prism).

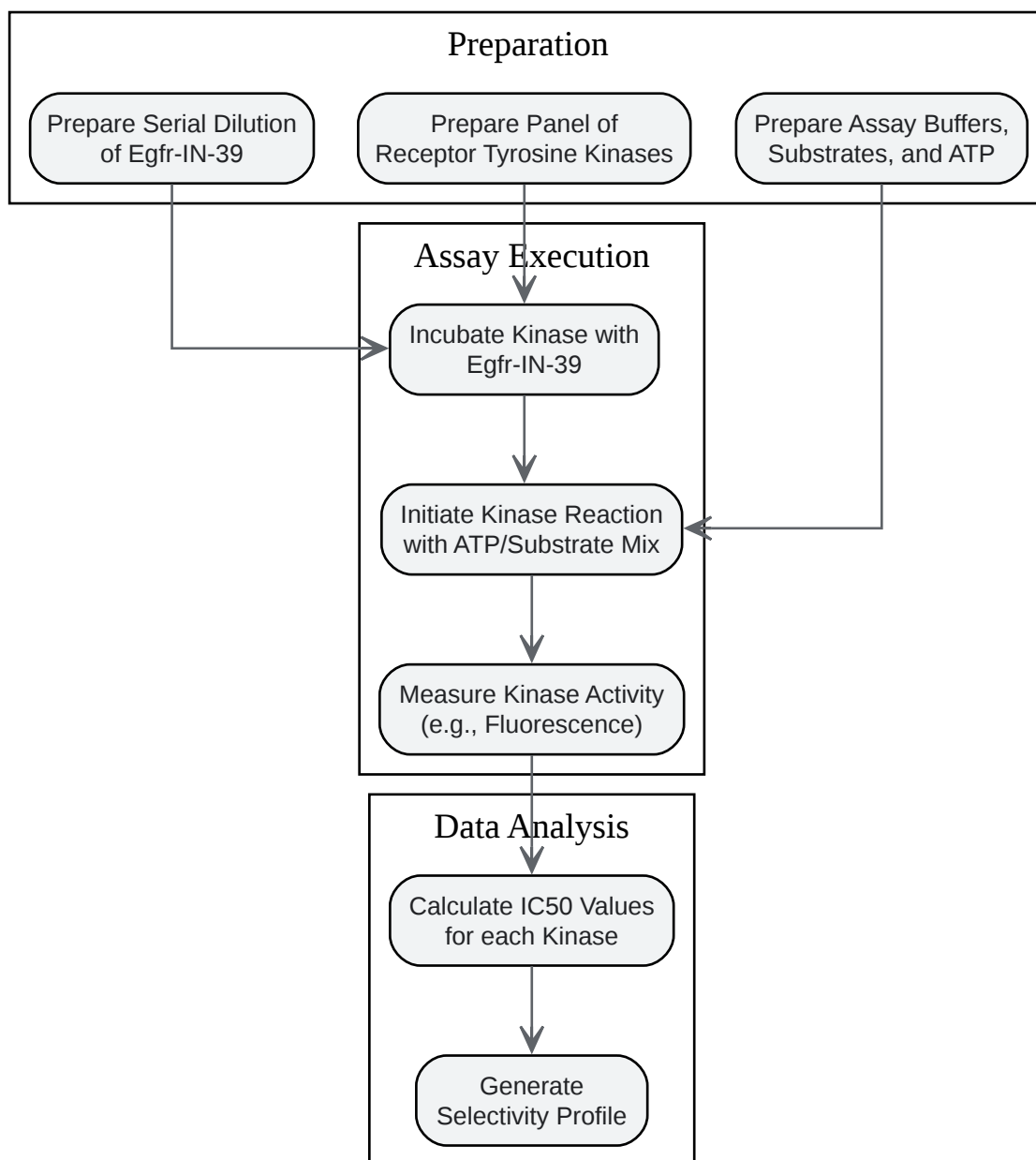
Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the EGFR signaling pathway and the general workflow for determining kinase selectivity.



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Caption: The EGFR signaling cascade.



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Caption: Experimental workflow for kinase selectivity profiling.

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References

- 1. rsc.org [rsc.org]
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